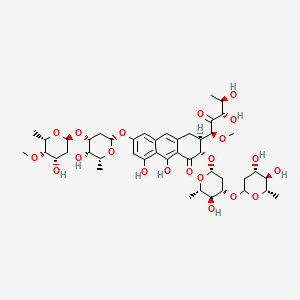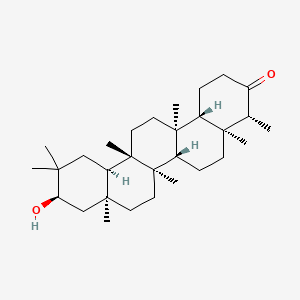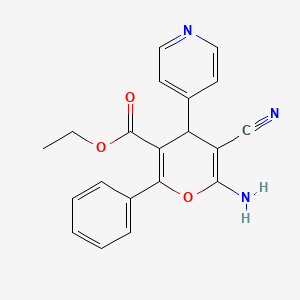![molecular formula C19H19N3O3S B1226874 N-[5-(dimethylsulfamoyl)-2-methylphenyl]-2-quinolinecarboxamide](/img/structure/B1226874.png)
N-[5-(dimethylsulfamoyl)-2-methylphenyl]-2-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(dimethylsulfamoyl)-2-methylphenyl]-2-quinolinecarboxamide is an aromatic amide.
Scientific Research Applications
Radiochemistry and PET Imaging
N-[5-(Dimethylsulfamoyl)-2-methylphenyl]-2-quinolinecarboxamide derivatives have been studied as potential radioligands for noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo with positron emission tomography (PET). This research found that certain labeled quinoline-2-carboxamide derivatives, including N-[methyl-11C]-3-methyl-4-(2-fluorophenyl)-N-(1-methylpropyl)quinoline-2-carboxamide, exhibit high specific binding to PBR in various organs, suggesting their utility in PBR imaging using PET (Matarrese et al., 2001).
Synthesis and Chemical Properties
Quinoline derivatives, including those similar to this compound, have been the focus of synthetic chemistry studies. These works involve the synthesis of various quinolines substituted by specific functional groups, contributing to a broader understanding of their chemical properties and potential applications in different scientific fields (Depreux et al., 2000).
Fluorescent Derivatives for Biological Applications
The synthesis of fluorescent derivatives of quinoline, including N-[N-(6-aminohexyl)-5-dimethylamino-1-naphthylsulfonamido]-8-(N-methyl-N-2-propynyl)aminomethylquinoline-5-carboxamide, has been explored. Such derivatives can be valuable in biological applications, including imaging and molecular tagging, due to their fluorogenic properties (Gracheva et al., 1982).
Antitubercular Activity
This compound related compounds have also been examined for their potential antitubercular properties. For example, a series of aryl and thiophenyl tethered dihydro-6H-quinolin-5-ones, which are structurally related, demonstrated promising activity against Mycobacterium tuberculosis, indicating potential applications in tuberculosis treatment (Kantevari et al., 2011).
Properties
Molecular Formula |
C19H19N3O3S |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-[5-(dimethylsulfamoyl)-2-methylphenyl]quinoline-2-carboxamide |
InChI |
InChI=1S/C19H19N3O3S/c1-13-8-10-15(26(24,25)22(2)3)12-18(13)21-19(23)17-11-9-14-6-4-5-7-16(14)20-17/h4-12H,1-3H3,(H,21,23) |
InChI Key |
UBTSHEROONDURQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(C)C)NC(=O)C2=NC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


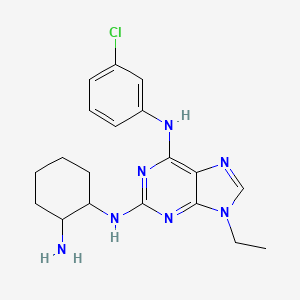

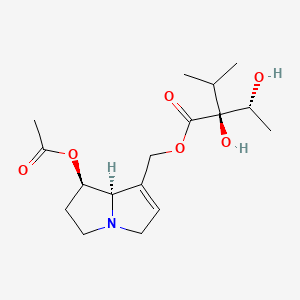
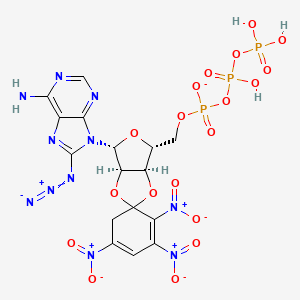
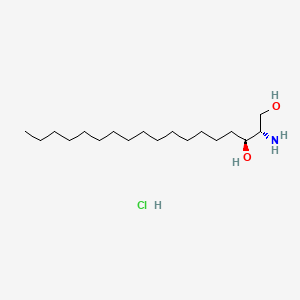

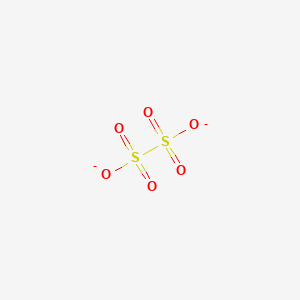
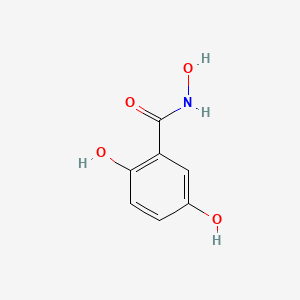
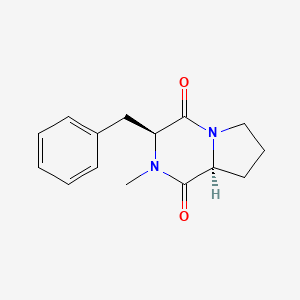
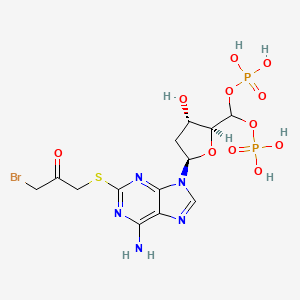
![methyl (6R,6aS,14aR)-11-amino-1,6,8,14a-tetrahydroxy-6a-methoxy-3-methyl-7,9,12,14-tetraoxo-5,6-dihydrobenzo[a]tetracene-2-carboxylate](/img/structure/B1226809.png)
